
6-Bromoquinolin-4-Ol
Overview
Description
6-Bromoquinolin-4-Ol, also known as 6-Bromo-4-hydroxyquinoline , is a chemical compound with the molecular formula C9H6BrNO . It has an average mass of 224.054 Da and a monoisotopic mass of 222.963272 Da .
Synthesis Analysis
The synthesis of new 6-Bromoquinolin-4-Ol derivatives was studied by Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases . Commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology .Molecular Structure Analysis
The molecular structure of 6-Bromoquinolin-4-Ol consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). In 6-Bromoquinolin-4-Ol, a bromine atom is attached at the 6th position of the quinoline core, and a hydroxyl group (-OH) is attached at the 4th position .Chemical Reactions Analysis
The chemical reactions involving 6-Bromoquinolin-4-Ol primarily include its synthesis reactions. As mentioned earlier, it can be synthesized from commercially available 6-bromoquinolin-4-ol and different types of aryl boronic acids through the Chan–Lam coupling methodology .Physical And Chemical Properties Analysis
6-Bromoquinolin-4-Ol has a density of 1.7±0.1 g/cm3, a boiling point of 370.7±22.0 °C at 760 mmHg, and a flash point of 178.0±22.3 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Antibacterial Activities
Overview: 6-Bromoquinolin-4-ol (also known as 6-bromo-4-hydroxyquinoline) is a heterocyclic compound with a quinoline ring substituted by a hydroxyl group at position 4 and a bromine atom at position 6. Its synthesis involves Chan–Lam coupling using various solvents and bases .
Antibacterial Properties:- Solvent Influence : The mixed solvent CH3OH/H2O (8:1) yielded the best results compared to other solvents .
Fine Chemical and Pharmaceutical Intermediates
6-Bromoquinolin-4-ol serves as a fine chemical and pharmaceutical intermediate. It is commonly used as a coupling reagent in synthetic processes .
Synthesis of Biologically Active Compounds
6-Bromoquinolin-4-ol derivatives are crucial intermediates for synthesizing biologically active molecules. For instance:
- GSK2126458 : This compound, which has potential anticancer properties, can be synthesized using 6-bromo-4-iodoquinoline as an intermediate .
Chromatography and Mass Spectrometry Applications
Avantor provides resources for chromatography and mass spectrometry applications, including the use of 6-bromoquinolin-4-ol in these fields .
Safety and Hazards
Mechanism of Action
Target of Action
6-Bromoquinolin-4-Ol is a fine chemical and pharmaceutical intermediate
Mode of Action
It is known to be used as a coupling reagent in the synthesis of various compounds , suggesting that it may interact with its targets through a coupling reaction.
Result of Action
As a pharmaceutical intermediate, it is used in the synthesis of various compounds, suggesting that its primary effect may be the formation of new compounds with potential therapeutic effects . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Bromoquinolin-4-Ol is not well-documented. Factors such as temperature, pH, and the presence of other chemicals can potentially influence its action. For instance, it is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF , suggesting that the solvent environment could influence its reactivity and stability.
properties
IUPAC Name |
6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBNOHKHRAXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932579 | |
| Record name | 6-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinolin-4-Ol | |
CAS RN |
145369-94-4 | |
| Record name | 6-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



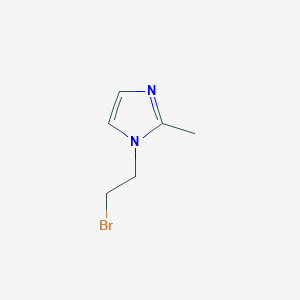


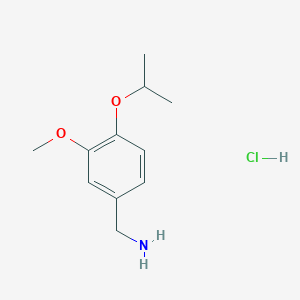
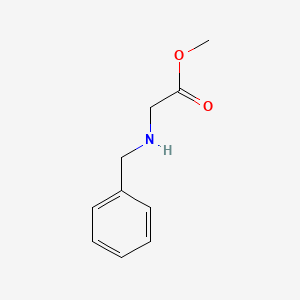


![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B3021622.png)

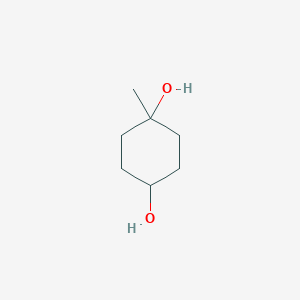
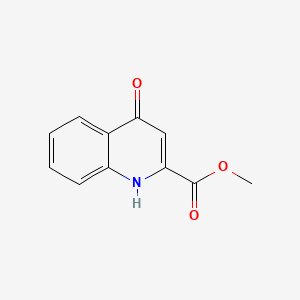

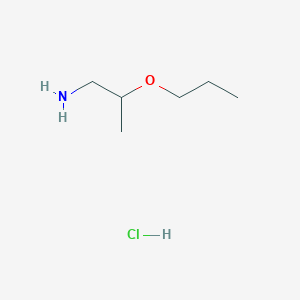
![1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole](/img/structure/B3021633.png)